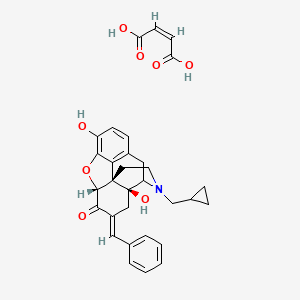

BNTX maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C31H31NO8 |

|---|---|

Poids moléculaire |

545.6 g/mol |

Nom IUPAC |

(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C27H27NO4.C4H4O4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17;5-3(6)1-2-4(7)8/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2;1-2H,(H,5,6)(H,7,8)/b19-12+;2-1-/t21?,25-,26-,27+;/m0./s1 |

Clé InChI |

GKHUUKGUNNYVGB-SVXANRFBSA-N |

SMILES isomérique |

C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=C\C(=O)O)\C(=O)O |

SMILES canonique |

C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=CC(=O)O)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Bintrafusp Alfa

For Researchers, Scientists, and Drug Development Professionals

Disambiguation Note: Initial inquiries for "BNTX maleate" suggest a potential misnomer for the well-documented oncological agent Bintrafusp alfa (formerly M7824). This guide will focus on Bintrafusp alfa, a bifunctional fusion protein, given the technical requirements of the query align with its mechanism of action in immuno-oncology.

Core Mechanism of Action

Bintrafusp alfa is a first-in-class bifunctional fusion protein designed to simultaneously target two key immunosuppressive pathways in the tumor microenvironment (TME): the programmed death-ligand 1 (PD-L1) and the transforming growth factor-beta (TGF-β) signaling pathways.[1][2] This dual-targeting approach aims to overcome the limitations of single-agent immunotherapies by mounting a more robust and comprehensive anti-tumor immune response.

The molecule consists of a human IgG1 monoclonal antibody against PD-L1, which is fused to the extracellular domain of the human TGF-β receptor II (TGF-βRII). This TGF-βRII component acts as a "trap" for all three isoforms of TGF-β (TGF-β1, -β2, and -β3), effectively sequestering them and preventing their interaction with their native receptors on immune and tumor cells.[1][3][4]

The anti-PD-L1 moiety of Bintrafusp alfa is derived from avelumab, a clinically approved checkpoint inhibitor.[3][5] By binding to PD-L1 on tumor cells, Bintrafusp alfa blocks the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), on activated T cells. This prevents the delivery of an inhibitory signal to the T cells, thereby restoring their cytotoxic function against cancer cells.

Simultaneously, the TGF-β trap component of Bintrafusp alfa neutralizes the immunosuppressive effects of TGF-β within the TME.[4] TGF-β is known to promote tumor growth by inhibiting the proliferation and activation of various immune cells, including T cells and natural killer (NK) cells, and by promoting the differentiation of regulatory T cells (Tregs).[2] TGF-β also contributes to the epithelial-to-mesenchymal transition (EMT), a process that enhances tumor cell invasion and metastasis, and creates a physical barrier of fibrotic tissue that can prevent immune cell infiltration.[2]

By sequestering TGF-β, Bintrafusp alfa aims to:

-

Enhance the infiltration and activation of cytotoxic T lymphocytes (CTLs) and NK cells into the tumor.[1]

-

Reduce the population and suppressive function of Tregs.[2]

-

Reverse the mesenchymal phenotype of tumor cells, potentially increasing their susceptibility to immune-mediated killing and chemotherapy.[2]

-

Remodel the tumor stroma to be more permissive to immune cell infiltration.

The co-localization of both the anti-PD-L1 and TGF-β trap functions within the TME is a key design feature of Bintrafusp alfa. The binding of the anti-PD-L1 component to tumor cells concentrates the TGF-β trap where it is most needed, potentially leading to greater efficacy and reduced systemic side effects compared to the co-administration of two separate agents.

Signaling Pathways

The dual mechanism of action of Bintrafusp alfa impacts two distinct signaling pathways:

-

The PD-1/PD-L1 Signaling Pathway: Bintrafusp alfa directly inhibits this pathway by binding to PD-L1, preventing its engagement with PD-1 on T cells. This blockage removes the "brake" on T cell activation, allowing for a sustained anti-tumor immune response.

-

The TGF-β Signaling Pathway: By trapping TGF-β ligands, Bintrafusp alfa prevents their binding to TGF-β receptors on the cell surface. This inhibits the downstream phosphorylation of SMAD proteins (SMAD2/3), which are the key intracellular mediators of TGF-β signaling. The inhibition of SMAD phosphorylation prevents their translocation to the nucleus and subsequent regulation of target genes involved in immunosuppression, fibrosis, and cell proliferation.

Quantitative Data

Preclinical Efficacy

| Model | Treatment | Outcome | Result |

| EMT6 (Murine Breast Carcinoma) | M7824 (492 µg) | Tumor Growth | Significant reduction in tumor volume compared to control and anti-TGF-β alone.[6] |

| Survival | Increased overall survival.[7][8] | ||

| MC38 (Murine Colon Adenocarcinoma) | M7824 (492 µg) | Tumor Growth | Significant reduction in tumor volume compared to control and anti-TGF-β alone.[6] |

| Immune Infiltration | Increased CD8+ T cell and NK cell infiltration.[1] | ||

| 4T1 (Murine Breast Carcinoma) | M7824 | TGF-β Signaling | Reduced plasma TGF-β1 and decreased phosphorylated SMAD2 in the TME.[6][8] |

Clinical Efficacy (Phase I, NCT02517398 and Expansion Cohorts)

| Indication | Cohort | N | ORR (%) | DCR (%) | Median OS (months) |

| Advanced Solid Tumors | Dose-Escalation | 19 | - | - | - |

| NSCLC (2nd Line) | 1200 mg dose | 40 | 25.0 | - | - |

| PD-L1+ (at 1200 mg) | 27 | 36.0 | - | - | |

| PD-L1 high (≥80% at 1200 mg) | 7 | 85.7 | - | - | |

| Recurrent Glioblastoma | IDH-mutant | 6 | - | 66.7 | - |

| IDH-wild-type | 29 | - | 13.8 | 5.3 | |

| HPV-Associated Malignancies | Checkpoint Inhibitor-Naïve | 59 | 39.0 | 44.1 | Not Reached |

| Biliary Tract Cancer | Asian Patients | 30 | 20.0 | - | - |

ORR: Objective Response Rate; DCR: Disease Control Rate; OS: Overall Survival; NSCLC: Non-Small Cell Lung Cancer.

Experimental Protocols

In Vivo Murine Tumor Models

-

Cell Lines and Implantation: EMT6 murine breast carcinoma cells (2.5 x 105) were implanted subcutaneously into the mammary fat pad of female Balb/c mice. MC38 murine colon adenocarcinoma cells (5 x 105) were implanted subcutaneously into the flank of female C57BL/6 mice.[6]

-

Treatment Regimen: Treatment was initiated when tumors reached a specified volume (e.g., ~50 mm³). Bintrafusp alfa (M7824) was administered intraperitoneally (i.p.) at a dose of 492 µg on a schedule such as days 9, 11, and 13 post-tumor implantation.[6] Control groups received vehicle (PBS) or a mutated version of M7824 with a non-functional anti-PD-L1 moiety.

-

Efficacy Endpoints: Tumor volumes were measured regularly (e.g., twice weekly) using calipers. Overall survival was also monitored.

-

Pharmacodynamic Assessments: Plasma levels of TGF-β1 were measured by collecting platelet-poor plasma 24 hours after the last treatment dose.[6] Intratumoral phosphorylated SMAD2 levels were assessed by capillary Western blot of snap-frozen tumor sections collected a few hours after the final dose.[6] Immune cell populations in the tumor and spleen were analyzed by flow cytometry.[7][8]

Flow Cytometry for PD-L1 Target Occupancy

-

Sample Collection and Processing: Whole blood from patients was collected and processed to isolate peripheral blood mononuclear cells (PBMCs).[3]

-

Blocking: PBMCs were incubated with human IgG to block non-specific binding to Fc receptors.[3]

-

Staining: Cells were then incubated at 4°C with a cocktail of antibodies, including anti-CD3 and anti-CD20 to identify T and B cell populations, respectively, along with either biotinylated avelumab (to detect unoccupied PD-L1) or a biotinylated inactive control antibody.[3]

-

Secondary Staining: Following the primary antibody incubation, streptavidin-conjugated to a fluorophore (e.g., APC) was added to detect the biotinylated antibodies.[3]

-

Data Acquisition and Analysis: Samples were analyzed on a flow cytometer to quantify the level of PD-L1 expression and occupancy on different immune cell subsets.

RNA Sequencing (RNAseq) Analysis

-

Sample Preparation: Tumors from treated and control mice (e.g., MC38 model) were collected at specified time points.[9]

-

RNA Extraction: RNA was extracted from the tumor tissue using standard commercially available kits.

-

Library Preparation and Sequencing: RNA quality was assessed, and sequencing libraries were prepared. High-throughput sequencing was then performed.

-

Data Analysis: The resulting sequencing data was analyzed to identify differentially expressed genes (DEGs) between treatment groups. This analysis can reveal the effects of Bintrafusp alfa on various biological functions and signaling pathways, such as those related to metastasis, extracellular matrix remodeling, and SMAD signaling.

References

- 1. Bintrafusp alfa, a bifunctional fusion protein targeting TGF-β and PD-L1, in patients with human papillomavirus-associated malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual targeting of TGF-β and PD-L1 via a bifunctional anti-PD-L1/TGF-βRII agent: status of preclinical and clinical advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I Trial of M7824 (MSB0011359C), a Bifunctional Fusion Protein Targeting PD-L1 and TGFβ, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-PD-L1/TGFβR2 (M7824) fusion protein induces immunogenic modulation of human urothelial carcinoma cell lines, rendering them more susceptible to immune-mediated recognition and lysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. M7824, a novel bifunctional anti-PD-L1/TGFβ Trap fusion protein, promotes anti-tumor efficacy as monotherapy and in combination with vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of spatial transcriptomics for oncology discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of BNTX Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNTX maleate (B1232345), chemically known as 7-Benzylidenenaltrexone maleate, is a potent and highly selective antagonist of the delta-1 (δ₁) opioid receptor. Its discovery and characterization have provided the scientific community with a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of this specific opioid receptor subtype. This document provides a comprehensive overview of the biological activity of BNTX maleate, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used to determine its activity.

Core Mechanism of Action

This compound exerts its biological effects primarily through competitive antagonism of the δ₁ opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The δ₁ opioid receptor is coupled to inhibitory G-proteins (Gαi/o). Upon activation by an agonist, this receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulates various ion channels. By binding to the δ₁ receptor without activating it, this compound blocks the binding of endogenous and exogenous agonists, thereby preventing the initiation of these downstream signaling cascades.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the potency and selectivity of this compound from seminal studies.

Table 1: Receptor Binding Affinity

This table outlines the binding affinity of this compound for various opioid receptor subtypes, highlighting its selectivity for the δ₁ receptor.

| Radioligand | Receptor Subtype | Preparation | Kᵢ (nM) | Reference |

| [³H][D-Pen²,D-Pen⁵]enkephalin ([³H]DPDPE) | δ₁ | Guinea Pig Brain Membranes | 0.1 | [1] |

| [³H][D-Ser²,Leu⁵]enkephalin-Thr⁶ ([³H]DSLET) | δ₂ | Guinea Pig Brain Membranes | >10 | [1] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: In Vivo Antagonist Activity (Antinociception)

This table presents the in vivo antagonist potency of this compound against δ₁ opioid receptor-mediated antinociception in mice.

| Agonist | Receptor Target | Antagonist (Route) | Antagonist Dose | ED₅₀ Fold Increase | Reference |

| DPDPE | δ₁ | BNTX (s.c.) | - | 5.9 | [2] |

| DPDPE | δ₁ | BNTX (i.t.) | - | 4.0 | [2] |

| (D-Ala²)deltorphin II | δ₂ | BNTX (s.c.) | - | No significant change | [2] |

| (D-Ala²)deltorphin II | δ₂ | BNTX (i.t.) | - | No significant change | [2] |

ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population. An increase in the ED₅₀ of an agonist in the presence of an antagonist indicates antagonism. s.c. = subcutaneous; i.t. = intrathecal

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Radioligand Binding Assay (Guinea Pig Brain Membranes)

This protocol details the method used to determine the binding affinity of this compound for opioid receptors.

-

Tissue Preparation:

-

Male Hartley guinea pigs are euthanized, and the brains are rapidly removed and placed in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The cerebellum is removed, and the remaining brain tissue is homogenized in 20 volumes of ice-cold Tris-HCl buffer using a Polytron homogenizer.

-

The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.

-

The resulting pellet is resuspended in fresh Tris-HCl buffer and incubated at 37°C for 30 minutes to facilitate the dissociation of endogenous opioids.

-

The suspension is centrifuged again under the same conditions, and the final pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) to a final protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

The assay is performed in a final volume of 1 mL containing:

-

0.8 mL of the membrane preparation.

-

0.1 mL of the radioligand ([³H]DPDPE for δ₁ or [³H]DSLET for δ₂).

-

0.1 mL of this compound at various concentrations or buffer for total binding.

-

-

Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of a non-labeled opioid ligand.

-

The mixture is incubated at 25°C for 60 minutes.

-

The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

-

The filters are washed three times with 5 mL of ice-cold 50 mM Tris-HCl buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

-

The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

In Vivo Antinociception Assay (Mouse Tail-Flick Test)

This protocol describes the in vivo assessment of this compound's antagonist activity against opioid-induced analgesia.

-

Animals:

-

Male Swiss-Webster mice weighing 20-25 g are used.

-

Animals are housed under standard laboratory conditions with free access to food and water.

-

-

Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline).

-

The antagonist is administered either subcutaneously (s.c.) or intrathecally (i.t.) at a specified time before the agonist.

-

The δ₁ agonist, DPDPE, is administered intracerebroventricularly (i.c.v.).

-

-

Tail-Flick Test:

-

A baseline tail-flick latency is determined for each mouse by focusing a beam of high-intensity light on the ventral surface of the tail.

-

The time taken for the mouse to flick its tail out of the light beam is recorded. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

-

After drug administration, the tail-flick latency is measured again at predetermined time points.

-

Antinociception is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

-

Data Analysis:

-

Dose-response curves are constructed for the agonist in the presence and absence of the antagonist.

-

The ED₅₀ values are calculated from these curves, and the fold increase in the ED₅₀ in the presence of the antagonist is determined to quantify the antagonist's potency.

-

Inhibition of Neurogenic Ion Transport (Porcine Ileal Mucosa)

This protocol details the investigation of this compound's effect on opioid-mediated inhibition of ion transport in the intestine.

-

Tissue Preparation:

-

Segments of the distal ileum are obtained from freshly slaughtered pigs.

-

The mucosa and submucosa are stripped from the underlying muscle layers in ice-cold Krebs buffer.

-

The tissue sheets are mounted in Ussing chambers with an exposed area of 1 cm².

-

-

Ussing Chamber Assay:

-

The tissues are bathed on both sides with Krebs buffer, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.

-

The transepithelial potential difference is clamped at 0 mV, and the short-circuit current (Isc) is continuously recorded. The Isc is a measure of net ion transport.

-

After a 30-minute equilibration period, electrical field stimulation (EFS) is applied to the tissue to induce neurogenic ion secretion, observed as a transient increase in Isc.

-

Opioid agonists are added to the serosal side of the tissue, and their inhibitory effect on the EFS-induced Isc response is measured.

-

This compound is added before the agonist to assess its ability to antagonize the agonist-induced inhibition.

-

-

Data Analysis:

-

The inhibitory effect of the opioid agonist is calculated as the percentage reduction in the EFS-induced Isc response.

-

The antagonist effect of this compound is determined by its ability to reverse the agonist-induced inhibition.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the biological activity of this compound.

Delta-1 Opioid Receptor Signaling Pathway

This diagram illustrates the canonical signaling pathway of the δ₁ opioid receptor and the antagonistic action of this compound.

References

BNTX maleate function in neuroscience

An In-depth Technical Guide on the Neuroscience Functions of Botulinum Neurotoxin (BNTX)

Disclaimer: The term "BNTX maleate" does not correspond to a standard nomenclature in publicly available scientific literature. This guide assumes "BNTX" is an abbreviation for Botulinum Neurotoxin. The information herein pertains to the well-researched neuroscientific functions of Botulinum Neurotoxin Serotype A (BoNT/A), the most utilized serotype in clinical and research settings.

Executive Summary

Botulinum Neurotoxin (BoNT) is a potent biological molecule renowned for its high specificity and efficacy in inhibiting neurotransmitter release. Produced by the bacterium Clostridium botulinum, BoNTs are zinc-dependent endoproteases that cleave key proteins of the synaptic vesicle fusion machinery.[1] This guide provides a comprehensive overview of the core functions of BoNT/A in neuroscience, detailing its mechanism of action, quantitative effects on neuronal signaling, and methodologies for its study. It is intended for researchers, scientists, and professionals in drug development seeking a technical understanding of BoNT/A's role as a therapeutic and research tool in the nervous system.

Core Mechanism of Action: Inhibition of Synaptic Vesicle Exocytosis

The primary function of BoNT/A in neuroscience is the potent and long-lasting inhibition of neurotransmitter release from presynaptic nerve terminals.[2][3] This is achieved through a multi-step process involving binding, internalization, and enzymatic activity.

2.1 Molecular Steps of BoNT/A Action

-

Binding: The heavy chain (HC) of the BoNT/A holotoxin binds with high affinity to specific receptors on the presynaptic membrane of cholinergic and other neurons. This includes polysialogangliosides and the synaptic vesicle protein SV2.[4]

-

Internalization: Following binding, the toxin-receptor complex is internalized into the neuron via receptor-mediated endocytosis, forming an endocytic vesicle.[4][5]

-

Translocation: Acidification of the vesicle lumen triggers a conformational change in the BoNT/A heavy chain, which forms a channel through the vesicle membrane. The light chain (LC), the enzymatic component of the toxin, is then translocated into the neuronal cytosol.[4]

-

Enzymatic Cleavage: Once in the cytosol, the BoNT/A light chain, a zinc-dependent metalloprotease, specifically cleaves the synaptosomal-associated protein of 25 kDa (SNAP-25) at a single peptide bond (Gln197-Arg198).[2][6] SNAP-25 is a core component of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane.[2]

-

Inhibition of Exocytosis: The cleavage of SNAP-25 prevents the proper assembly of the SNARE complex, thereby blocking the docking and fusion of synaptic vesicles and inhibiting the release of neurotransmitters, such as acetylcholine, from the nerve terminal.[2][3]

Quantitative Data on BoNT/A Function

The potency of BoNT/A is exceptionally high, with effects observed at femtomolar to picomolar concentrations in cellular assays. The tables below summarize key quantitative data from preclinical studies.

Table 1: Potency of BoNT/A in In Vitro Neuronal Models

| Assay Type | Cell Model | Endpoint | Potency (IC50 / EC50) | Reference(s) |

| SNAP-25 Cleavage | Cultured neurons | SNAP-25 Proteolysis | ~0.5 nM | [4] |

| Neurotransmitter Release | Human NT2 neurons | Inhibition of Vesicle Recycling | Dose-dependent (100-500 ng/ml) | [5] |

| Cell-Based Potency Assay | SiMa human neuroblastoma cells | SNAP-25 Cleavage | EC50 ~0.4-1.0 U/well | [7] |

| Neuritogenesis | Embryonic mouse motor neurons | Stimulation of neurite outgrowth | Effective at 0.01 nM | [8] |

Table 2: BoNT/A-Mediated Inhibition of Neurotransmitter Release

| Neurotransmitter / Neuropeptide | Neuronal System | Stimulus | Inhibition | Reference(s) |

| Acetylcholine (ACh) | Neuromuscular Junction | Nerve Impulse | Potent blockade | [2][9] |

| Calcitonin Gene-Related Peptide (CGRP) | Trigeminal Ganglion Neurons | Capsaicin (<0.1 µM) | Substantial reduction | [10][11] |

| Substance P | Primary Sensory Neurons | KCl Depolarization | Blockade of release | [9][12] |

| Glutamate | Rat Hind-paw (in vivo) | Formalin Injection | Reduced peripheral release | [12] |

Experimental Protocols

The assessment of BoNT/A's neuroscientific function relies on robust in vitro and in vivo assays. A common and specific method is the cell-based SNAP-25 cleavage assay.

4.1 Protocol: Cell-Based SNAP-25 Cleavage Assay

This protocol provides a framework for quantifying the endopeptidase activity of BoNT/A in a neuronal cell line (e.g., SiMa or differentiated LAN5 cells).[7]

4.1.1 Materials

-

Neuronal cell line (e.g., SiMa)

-

Cell culture medium and supplements

-

Differentiation medium (e.g., containing retinoic acid)

-

BoNT/A standard and test samples

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

Western blot equipment

-

Primary antibodies: Anti-SNAP-25 (cleavage-specific) and a loading control (e.g., anti-Actin or anti-Syntaxin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

4.1.2 Methodology

-

Cell Culture and Differentiation: Plate neuronal cells at an appropriate density. Induce differentiation for several days according to the cell line's specific protocol to enhance neuronal characteristics and toxin sensitivity.

-

Toxin Incubation: Prepare serial dilutions of BoNT/A. Replace the culture medium with fresh medium containing the various concentrations of BoNT/A. Incubate for a defined period (typically 24-72 hours) at 37°C.[4]

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading for electrophoresis.

-

Western Blotting:

-

Separate 10-20 µg of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the BoNT/A-cleaved SNAP-25 fragment.

-

Incubate with a primary antibody for a loading control protein.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensity of the cleaved SNAP-25 product relative to the loading control. Plot the results to determine the dose-response relationship and calculate the EC50.

Broader Functions in Neuroscience

Beyond its canonical role at the neuromuscular junction, BoNT/A has significant functions in other areas of neuroscience, particularly in sensory and central nervous systems.

5.1 Analgesic Function BoNT/A exhibits potent analgesic properties, which are now understood to be distinct from its muscle-relaxant effects.[12]

-

Inhibition of Nociceptive Mediators: BoNT/A blocks the release of pain-associated neuropeptides, such as CGRP and Substance P, from the peripheral terminals of nociceptive (pain-sensing) neurons.[9][12] This action is believed to be a key mechanism in its efficacy for treating chronic migraine and other neuropathic pain conditions.

-

Modulation of Ion Channels: Evidence suggests BoNT/A can also modulate the trafficking and surface expression of pain-related ion channels, such as TRPV1, on sensory neurons, further contributing to its anti-nociceptive effects.[12]

5.2 Central Nervous System (CNS) Effects While BoNT/A does not cross the blood-brain barrier, evidence indicates it can exert effects within the CNS.

-

Retrograde Axonal Transport: Studies have demonstrated that peripherally administered BoNT/A can undergo retrograde axonal transport from the injection site to the central terminals of neurons in the spinal cord and brainstem.[1][12]

-

Trans-synaptic Effects: There is emerging evidence for the trans-synaptic movement of the toxin, potentially affecting second-order neurons within the CNS, though the clinical relevance of this is still under investigation.[12][13]

5.3 Neuronal Plasticity Intriguingly, BoNT/A has been shown to influence neuronal plasticity. Following the chemical denervation induced by the toxin, affected motor nerve terminals can exhibit compensatory sprouting and neurite outgrowth as the neuron attempts to re-establish connections.[8] Studies in cultured motor neurons have shown that BoNT/A can directly stimulate neuritogenesis at very low concentrations.[8]

References

- 1. Botulinum Neurotoxins in Central Nervous System: An Overview from Animal Models to Human Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synaptic transmission: inhibition of neurotransmitter release by botulinum toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Neurotransmitter Vesicle Release from Human Model Neurons (NT2) is Sensitive to Botulinum Toxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Neuritogenic Actions of Botulinum Neurotoxin A on Cultured Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Botulinum Neurotoxin Chimeras Suppress Stimulation by Capsaicin of Rat Trigeminal Sensory Neurons In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of Botulinum Toxin Type A Action on Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

BNTX Maleate: A Comprehensive Technical Guide to a Selective δ₁ Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Benzylidenenaltrexone maleate (B1232345) (BNTX maleate) is a potent and selective antagonist of the δ₁ (delta 1) opioid receptor, a subtype of the delta opioid receptor. Its selectivity has established it as a critical pharmacological tool for elucidating the physiological and pathological roles of the δ₁ opioid receptor, distinguishing its functions from those of the δ₂, μ (mu), and κ (kappa) opioid receptors. This document provides an in-depth technical overview of this compound, including its mechanism of action, binding profile, relevant experimental protocols, and the signaling pathways associated with the δ₁ opioid receptor.

Introduction

Opioid receptors, a class of G protein-coupled receptors (GPCRs), are central to pain modulation, mood regulation, and various other physiological processes. The delta opioid receptor has at least two recognized subtypes, δ₁ and δ₂. This compound, a derivative of naltrexone, has emerged as a cornerstone in opioid research due to its high affinity and selectivity for the δ₁ subtype. This selectivity allows for the precise investigation of δ₁ receptor function, including its involvement in analgesia, neurogenic ion transport, and its potential as a therapeutic target.

Chemical Properties

| Property | Value |

| Chemical Name | (4aR,7aR,12bR)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;but-2-enedioic acid |

| Common Name | This compound |

| Molecular Formula | C₃₁H₃₁NO₈ |

| Molecular Weight | 545.6 g/mol |

| CAS Number | 864461-31-4 |

| Purity | Typically >97% |

| Solubility | Soluble in water to 10 mM and in DMSO to 100 mM[1] |

Mechanism of Action and Pharmacology

This compound functions as a competitive antagonist at the δ₁ opioid receptor. By binding to the receptor, it blocks the binding of endogenous and exogenous agonists, thereby inhibiting the receptor's downstream signaling cascades. Its high selectivity for the δ₁ receptor over δ₂, μ, and κ opioid receptors is its most critical pharmacological feature.

Quantitative Data: Binding Affinity and Selectivity

The selectivity of this compound is quantified through competitive binding assays, which determine its binding affinity (Ki) for various opioid receptor subtypes. The lower the Ki value, the higher the affinity of the compound for the receptor.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| δ₁ Opioid Receptor | 0.1 - 0.25 | Portoghese et al., 1992 |

| δ₂ Opioid Receptor | 10.8 - 28 | Portoghese et al., 1992 |

| μ Opioid Receptor | 13.3 - 50 | Portoghese et al., 1992 |

| κ Opioid Receptor | 58.6 - 150 | Portoghese et al., 1992 |

Note: The range of Ki values reflects variations in experimental conditions and radioligands used across different studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize this compound.

Radioligand Binding Assay for Opioid Receptors

This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Ki of this compound for δ₁, δ₂, μ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells, or brain tissue homogenates).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPDPE for delta receptors, [³H]DAMGO for mu receptors, [³H]U-69,593 for kappa receptors).

-

This compound.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a reaction tube, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For non-specific binding determination, a separate set of tubes should contain a high concentration of a non-labeled ligand (e.g., naloxone).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.

Objective: To determine the functional antagonist potency (IC₅₀ or Kb) of this compound at the δ₁ opioid receptor.

Materials:

-

Cells expressing the δ₁ opioid receptor (e.g., CHO or HEK293 cells).

-

A δ₁ receptor agonist (e.g., DPDPE).

-

This compound.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Cell culture medium.

-

Lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Add a fixed concentration of the δ₁ agonist (typically its EC₈₀) to the wells.

-

Immediately add forskolin to all wells to stimulate cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Terminate the reaction and lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

Plot the cAMP concentration against the concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP accumulation.

-

The antagonist equilibrium dissociation constant (Kb) can be calculated using the Gaddum equation.

Visualizations: Signaling Pathways and Experimental Workflows

δ₁ Opioid Receptor Signaling Pathway

The δ₁ opioid receptor, like other opioid receptors, is a Gi/o-coupled GPCR. Its activation by an agonist initiates a signaling cascade that leads to various cellular responses. As an antagonist, this compound blocks these events.

Caption: δ₁ Opioid Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound.

References

The Discovery, Synthesis, and Selective Antagonism of δ-Opioid Receptors by 7-Benzylidenenaltrexone Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Benzylidenenaltrexone (B1236580) maleate (B1232345) (BNTX) is a pivotal pharmacological tool in the study of opioid signaling, renowned for its high selectivity as a δ₁-opioid receptor antagonist. This technical guide provides a comprehensive overview of the discovery, synthesis, and in-depth pharmacological characterization of BNTX. Detailed experimental protocols for its synthesis, purification, and evaluation in both in vitro and in vivo settings are presented. Furthermore, this document elucidates the signaling pathways modulated by BNTX and presents key quantitative data in a structured format to facilitate comparative analysis. Visual diagrams of experimental workflows and signaling cascades are included to enhance understanding of the core concepts.

Introduction

The opioid system, comprising multiple receptor subtypes (μ, δ, and κ), is a critical target for analgesics. However, the therapeutic application of opioid agonists is often limited by severe side effects. The development of selective antagonists for opioid receptor subtypes has been instrumental in dissecting the physiological roles of these receptors and in the development of novel therapeutics with improved side-effect profiles. 7-Benzylidenenaltrexone (BNTX) emerged as a highly selective antagonist for the δ₁-opioid receptor subtype, providing researchers with a valuable tool to investigate its functions.[1][2] This guide details the scientific journey of BNTX, from its chemical synthesis to its biological evaluation.

Synthesis and Characterization

The synthesis of 7-benzylidenenaltrexone is achieved through a base-catalyzed aldol (B89426) condensation reaction between naltrexone (B1662487) and benzaldehyde (B42025). The subsequent formation of the maleate salt enhances its stability and solubility for experimental use.

Experimental Protocol: Synthesis of 7-Benzylidenenaltrexone Maleate

Materials:

-

Naltrexone hydrochloride

-

Benzaldehyde

-

Potassium hydroxide (B78521) (KOH)

-

Methanol (MeOH)

-

Maleic acid

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of Naltrexone Free Base: Naltrexone hydrochloride is dissolved in water, and the solution is basified with a suitable base (e.g., ammonium (B1175870) hydroxide) to precipitate the naltrexone free base. The precipitate is then filtered, washed with water, and dried.

-

Aldol Condensation: In a round-bottom flask, naltrexone free base is dissolved in a suitable solvent such as methanol. An excess of benzaldehyde is added to the solution. A catalytic amount of a strong base, like potassium hydroxide, is then added to initiate the condensation reaction. The reaction mixture is stirred at room temperature for a specified period (typically several hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification of 7-Benzylidenenaltrexone: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and washed with water to remove any remaining base and salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Formation of the Maleate Salt: The purified 7-benzylidenenaltrexone is dissolved in a minimal amount of a suitable solvent like ethyl acetate. A solution of maleic acid (1 equivalent) in the same solvent is added dropwise with stirring. The resulting precipitate of 7-benzylidenenaltrexone maleate is collected by filtration, washed with cold ethyl acetate, and dried under vacuum.

-

Characterization: The final product is characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its structure and purity.

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis and characterization of 7-benzylidenenaltrexone maleate.

Pharmacological Profile: Selective δ₁-Opioid Receptor Antagonism

BNTX exhibits a high affinity and remarkable selectivity for the δ₁-opioid receptor subtype over other opioid receptors. This selectivity has been demonstrated through extensive in vitro and in vivo studies.

In Vitro Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. In these assays, BNTX competes with a radiolabeled ligand for binding to the δ-opioid receptor.

Table 1: Opioid Receptor Binding Affinities of 7-Benzylidenenaltrexone

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| δ₁ | [³H]DPDPE | Guinea pig brain membranes | 0.1 | [2] |

| δ₂ | [³H]DSLET | Guinea pig brain membranes | >10 | [2] |

| μ | [³H]DAMGO | Not specified | >100 | [1] |

| κ | [³H]U69,593 | Not specified | >100 | [1] |

Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from guinea pig brain or transfected cell lines)

-

Radioligand (e.g., [³H]DPDPE for δ₁ receptors)

-

7-Benzylidenenaltrexone maleate (test compound)

-

Incubation buffer (e.g., Tris-HCl buffer)

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled universal opioid ligand like naloxone)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Brain tissue or cells expressing the receptor are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the incubation buffer.

-

Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (BNTX). A set of wells containing the radioligand and a high concentration of a non-specific ligand is included to determine non-specific binding.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

In Vivo Efficacy

The antagonist activity of BNTX in a living organism is typically assessed using antinociception assays, such as the tail-flick test. In this test, BNTX is evaluated for its ability to block the analgesic effect of a δ₁-opioid receptor agonist.

Table 2: In Vivo Antagonist Potency of 7-Benzylidenenaltrexone

| Agonist | Assay | Species | Route of Administration (BNTX) | ED₅₀ (nmol/mouse) | Antagonist Effect | Reference |

| DPDPE (δ₁ agonist) | Tail-flick | Mouse | s.c. | 6.3 (agonist alone) | 5.9-fold increase in agonist ED₅₀ | [1] |

| DELT II (δ₂ agonist) | Tail-flick | Mouse | s.c. | 6.4 (agonist alone) | No significant change | [1] |

ED₅₀ (Median effective dose) is the dose of a drug that produces a specified effect in 50% of the population.

Experimental Protocol: Tail-Flick Test

Materials:

-

Mice

-

Tail-flick analgesia meter

-

δ₁-opioid receptor agonist (e.g., DPDPE)

-

7-Benzylidenenaltrexone maleate (test compound)

-

Vehicle (e.g., saline)

Procedure:

-

Acclimation: The mice are acclimated to the testing environment and the restraining device of the tail-flick meter.

-

Baseline Latency: The baseline tail-flick latency (the time it takes for the mouse to flick its tail away from a radiant heat source) is measured for each mouse. A cut-off time is set to prevent tissue damage.

-

Drug Administration: A group of mice is pre-treated with BNTX (or vehicle for the control group) via a specific route (e.g., subcutaneous injection). After a set pre-treatment time, the δ₁-agonist is administered.

-

Latency Measurement: At various time points after agonist administration, the tail-flick latency is measured again.

-

Data Analysis: The antinociceptive effect is typically expressed as the percentage of the maximum possible effect (%MPE). The ED₅₀ of the agonist in the presence and absence of the antagonist is calculated to determine the antagonist's potency.

Mechanism of Action: Modulation of δ-Opioid Receptor Signaling

Opioid receptors, including the δ-opioid receptor, are G-protein coupled receptors (GPCRs) that signal through the Gᵢ/G₀ family of G-proteins.[3] As an antagonist, BNTX binds to the δ₁-opioid receptor but does not elicit a cellular response. Instead, it competitively blocks the binding of endogenous or exogenous agonists, thereby inhibiting their downstream signaling effects.

Signaling Pathway

Upon agonist binding, the δ-opioid receptor undergoes a conformational change, leading to the activation of the associated Gᵢ/G₀ protein. This results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors, including:

-

Inhibition of adenylyl cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of ion channels: This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

BNTX, by preventing agonist binding, effectively blocks these signaling events.

Visualization of Signaling Pathway

Caption: Simplified signaling pathway of the δ-opioid receptor and the inhibitory action of 7-benzylidenenaltrexone.

Conclusion

7-Benzylidenenaltrexone maleate stands as a testament to the power of medicinal chemistry in developing highly selective pharmacological probes. Its discovery and characterization have significantly advanced our understanding of the δ₁-opioid receptor's role in various physiological and pathological processes. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development, facilitating further exploration of the opioid system and the development of next-generation therapeutics.

References

- 1. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of BNTX Maleate: A Technical Guide

FOR RESEARCH USE ONLY

Executive Summary

BNTX maleate (B1232345), chemically known as 7-Benzylidenenaltrexone maleate, is a potent and highly selective antagonist of the delta-1 (δ₁) opioid receptor. Originating from the naltrexone (B1662487) family of opioid modulators, BNTX maleate distinguishes itself through its pronounced affinity for the δ₁ subtype over other opioid receptors, including δ₂, mu (μ), and kappa (κ). This selectivity makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the δ₁-opioid receptor system. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamic profile, and key experimental methodologies for its characterization. All data presented are derived from preclinical studies.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the δ₁-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. As an antagonist, it occupies the receptor's binding site without initiating the intracellular signaling cascade typically triggered by endogenous or exogenous agonists.

The δ₁-opioid receptor is canonically coupled to inhibitory G-proteins (Gαi/o), specifically the Gαi2 subunit.[1] Upon agonist activation, the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. These subunits then modulate downstream effectors. The primary signaling pathway inhibited by δ-opioid receptor activation is the adenylyl cyclase (AC) cascade.[1][2][3][4] The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3][4] By blocking this initial binding step, this compound prevents the inhibition of adenylyl cyclase, thereby maintaining normal cellular cAMP levels in the presence of δ₁ agonists.

Caption: Signaling pathway of the δ₁-opioid receptor and the antagonistic action of this compound.

Pharmacodynamic Profile

In Vitro Receptor Binding Affinity

The binding affinity of this compound for the δ₁-opioid receptor has been determined through competitive radioligand binding assays using guinea pig brain membranes. These studies demonstrate sub-nanomolar affinity for the δ₁ subtype.

| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) | Source Organism |

| δ₁-Opioid | [³H]DPDPE | BNTX | 0.1 | Guinea Pig |

| δ₂-Opioid | [³H]DSLET | BNTX | ~10 | Guinea Pig |

| μ-Opioid | - | BNTX | Low Affinity | Mouse |

| κ-Opioid | - | BNTX | Low Affinity | Mouse |

| *Qualitative data indicates BNTX does not significantly antagonize μ- or κ-opioid receptor agonists in vivo, suggesting low binding affinity.[5] |

In Vivo Antagonist Activity

The antagonist properties of this compound have been confirmed in vivo using the mouse tail-flick test, a standard assay for measuring antinociception.

| Assay | Agonist | Administration | This compound Dose | Effect | Organism |

| Tail-Flick Test | DPDPE (δ₁ agonist) | Intracerebroventricular (i.c.v.) | 6.3 pmol | 7.2-fold increase in agonist ED₅₀ | Mouse |

| Tail-Flick Test | DPDPE (δ₁ agonist) | Subcutaneous (s.c.) | Not specified | 5.9-fold increase in agonist ED₅₀ | Mouse |

Pharmacokinetic Profile

Specific pharmacokinetic data for this compound are not currently available in the public domain. However, as a derivative of naltrexone, its pharmacokinetic properties can be expected to share some characteristics with the parent compound. The following table presents representative pharmacokinetic parameters for naltrexone in preclinical species. This data is provided for contextual purposes only.

| Species | Administration | T½ (Half-life) | Cₘₐₓ | Tₘₐₓ | Bioavailability |

| Rat | Oral | ~4 hours | Data not available | ~1 hour | ~5-40% |

| Mouse | Oral | 3.9 - 10.3 hours | Data not available | Data not available | Data not available |

Detailed Experimental Protocols

Protocol: In Vitro Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound like this compound for a specific opioid receptor subtype (e.g., δ₁) expressed in cell membranes.

Materials:

-

Cell membranes from CHO cells stably expressing the human δ₁-opioid receptor.

-

Radioligand: [³H]DPDPE (for δ₁ receptor).

-

Non-specific binding control: Naloxone (10 µM).

-

Test compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates, filter mats (GF/B), scintillation fluid, liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize δ₁-CHO cells in ice-cold Tris-HCl buffer. Centrifuge at 500 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 20 min. Resuspend the resulting pellet (cell membranes) in fresh assay buffer. Determine protein concentration using a Bradford assay.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: 50 µL assay buffer, 50 µL [³H]DPDPE, 100 µL membrane suspension.

-

Non-Specific Binding: 50 µL Naloxone, 50 µL [³H]DPDPE, 100 µL membrane suspension.

-

Competitive Binding: 50 µL of this compound dilution, 50 µL [³H]DPDPE, 100 µL membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate for 4 hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol: In Vivo Mouse Tail-Flick Test

This protocol outlines the procedure for assessing the in vivo antagonist activity of this compound against a δ₁-opioid agonist.

Materials:

-

Male ICR mice (20-25 g).

-

Tail-flick analgesia meter (radiant heat source).

-

Animal restrainers.

-

δ₁ agonist (e.g., DPDPE).

-

Test compound (this compound).

-

Vehicle (e.g., saline).

Procedure:

-

Acclimation: Acclimate mice to the laboratory environment for at least 24 hours. On the day of the experiment, acclimate the mice to the restrainers for 15-20 minutes before testing.[6]

-

Baseline Latency: Place a mouse in the restrainer and position its tail over the radiant heat source of the tail-flick meter. The distal 3 cm of the tail should be exposed to the heat.[7] Activate the heat source and timer. Record the latency (in seconds) for the mouse to flick its tail away from the heat. A cut-off time (typically 10-15 seconds) must be used to prevent tissue damage.[6]

-

Compound Administration:

-

Control Group: Administer the vehicle, followed by the δ₁ agonist (DPDPE) at a predetermined time interval.

-

Test Group: Administer this compound (subcutaneously or intracerebroventricularly). After an appropriate pretreatment time (e.g., 15-30 minutes), administer the δ₁ agonist.

-

-

Post-Treatment Latency: At the time of expected peak effect of the agonist (e.g., 30 minutes post-administration), measure the tail-flick latency again for each mouse.

-

Data Analysis:

-

Calculate the Percent Maximum Possible Effect (%MPE) for the agonist: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

-

Compare the %MPE between the control and BNTX-treated groups.

-

To determine the dose ratio, construct dose-response curves for the agonist in the presence and absence of this compound. The dose ratio is the ED₅₀ of the agonist in the presence of BNTX divided by the ED₅₀ of the agonist alone. A dose ratio greater than 1 indicates antagonism.

-

Conclusion

This compound is a highly selective and potent δ₁-opioid receptor antagonist. Its sub-nanomolar affinity for the δ₁ receptor, combined with its demonstrated in vivo antagonist activity and low affinity for other opioid receptor subtypes, establishes it as a critical research tool. It is particularly valuable for elucidating the specific roles of the δ₁-opioid receptor system in various physiological processes, including nociception, and for the development of novel therapeutics targeting this system. Further studies are warranted to fully characterize its pharmacokinetic profile and to explore its therapeutic potential.

References

- 1. Delta-opioid-receptor-mediated inhibition of adenylate cyclase is transduced specifically by the guanine-nucleotide-binding protein Gi2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. delta-Opioid receptors are more efficiently coupled to adenylyl cyclase than to L-type Ca(2+) channels in transfected rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Opioid overdose - Wikipedia [en.wikipedia.org]

- 4. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. maze.conductscience.com [maze.conductscience.com]

- 7. diacomp.org [diacomp.org]

Unveiling the Subtleties of Opioid Receptor Subtypes: A Technical Guide to BNTX Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzylidenenaltrexone maleate (B1232345) (BNTX maleate) has emerged as a critical pharmacological tool for the nuanced investigation of opioid receptor subtypes. Primarily characterized as a selective antagonist for the delta-1 (δ₁) opioid receptor, this compound facilitates the dissection of the distinct physiological and pathological roles mediated by different opioid receptor subtypes. However, the comprehensive understanding of its pharmacological profile reveals a more complex interaction with the opioid receptor family, highlighting discrepancies between in vivo and in vitro observations that are crucial for the accurate interpretation of research findings. This in-depth technical guide provides a thorough examination of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers in its effective application.

Core Pharmacology of this compound

This compound is a derivative of the non-selective opioid antagonist, naltrexone. Its chemical structure confers a notable selectivity for the δ₁ opioid receptor subtype, particularly in in vivo studies where it has been shown to effectively antagonize the effects of δ₁-selective agonists such as [D-Pen²,D-Pen⁵]enkephalin (DPDPE).[1][2] This selectivity has positioned this compound as a standard antagonist for probing the physiological functions attributed to δ₁ receptors, including their role in antinociception.[3][4]

Interestingly, the in vivo selectivity profile of this compound is not always mirrored in in vitro assays. Some studies utilizing cell membrane preparations have reported a lack of selectivity of BNTX for δ₁ over δ₂ subtypes, and in some cases, even a lack of selectivity between delta and mu-opioid receptors.[5] This underscores the importance of the experimental context in defining the pharmacological actions of this compound and suggests that factors present in a complex biological system in vivo may contribute to its observed selectivity.

Quantitative Data: Receptor Binding Affinities

The affinity of this compound for various opioid receptor subtypes is a critical parameter for designing and interpreting experiments. The following table summarizes key binding affinity (Ki) and efficacy (ED50) values reported in the literature. It is important to note that these values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.

| Receptor Subtype | Ligand/Assay | Value | Species/Tissue | Reference |

| δ₁ Opioid Receptor | [³H]DPDPE Binding (Ki) | 0.1 nM | Guinea Pig Brain Membranes | [6] |

| δ₂ Opioid Receptor | [³H]DSLET Binding (Ki) | ~10 nM | Guinea Pig Brain Membranes | [6] |

| Delta Opioid Receptor (general) | [³H]BNTX Binding Blockade (ED50) | 1.51 µmol/kg | Mouse Striatum | [7] |

| Mu Opioid Receptor | Antagonism of Morphine (ED50 ratio) | Not significantly different from unity | Mouse Tail Flick | [6] |

| Kappa Opioid Receptor | Antagonism of U69593 (ED50 ratio) | Not significantly different from unity | Mouse Tail Flick | [6] |

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The characterization of this compound's interaction with opioid receptors involves a suite of standard pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for a specific opioid receptor subtype by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or brain tissue).

-

Radiolabeled ligand (e.g., [³H]DPDPE for δ₁, [³H]DAMGO for μ, [³H]U-69593 for κ).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator (e.g., a high concentration of a non-labeled universal opioid ligand like naloxone).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare cell membrane homogenates according to standard protocols.

-

In a series of tubes, add a fixed concentration of the radiolabeled ligand.

-

To these tubes, add increasing concentrations of this compound.

-

For determining non-specific binding, add a saturating concentration of a non-labeled antagonist to a separate set of tubes.

-

Initiate the binding reaction by adding the cell membrane preparation to all tubes.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a ligand to stimulate G-protein activation, a key step in opioid receptor signaling. As an antagonist, this compound is expected to inhibit the agonist-stimulated [³⁵S]GTPγS binding.

Objective: To assess the antagonist activity of this compound at opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

A known opioid receptor agonist (e.g., DPDPE for δ).

-

This compound solutions of varying concentrations.

-

GDP (Guanosine diphosphate).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

-

Pre-incubate cell membranes with an opioid agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Add increasing concentrations of this compound to the pre-incubated membranes.

-

Add GDP to the mixture.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine its IC50 value.

In Vivo Tail-Flick Test

This is a common behavioral assay to assess the antinociceptive (pain-relieving) effects of drugs. To evaluate the antagonist properties of this compound, it is administered prior to a known opioid agonist.

Objective: To determine the in vivo antagonist activity of this compound against opioid-induced antinociception.

Materials:

-

Rodents (e.g., mice or rats).

-

Tail-flick apparatus (a device that applies a focused beam of heat to the animal's tail).

-

A known opioid agonist (e.g., DPDPE).

-

This compound.

-

Vehicle solution for injections.

Procedure:

-

Acclimate the animals to the testing environment and the tail-flick apparatus.

-

Determine the baseline tail-flick latency for each animal by measuring the time it takes for the animal to flick its tail away from the heat source. A cut-off time is typically set to prevent tissue damage.

-

Administer this compound (or vehicle as a control) to the animals via a specific route (e.g., intrathecal or subcutaneous injection).

-

After a predetermined time, administer the opioid agonist.

-

At various time points after agonist administration, measure the tail-flick latency again.

-

An increase in tail-flick latency indicates an antinociceptive effect of the agonist.

-

The ability of this compound to reduce or block the agonist-induced increase in tail-flick latency demonstrates its antagonist activity.

-

Data can be analyzed to determine the dose of this compound required to produce a certain level of antagonism (e.g., ED50).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway antagonized by this compound and a typical experimental workflow for its characterization.

Caption: Delta-opioid receptor signaling pathway antagonized by this compound.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is an indispensable tool for researchers investigating the pharmacology of opioid receptors, particularly the δ₁ subtype. Its utility is most pronounced in in vivo models, where it exhibits a high degree of selectivity. However, researchers must remain cognizant of the potential for altered selectivity in in vitro systems. A thorough understanding of its binding affinities, coupled with the application of rigorous experimental protocols as outlined in this guide, will enable the scientific community to continue to unravel the complex roles of opioid receptor subtypes in health and disease, paving the way for the development of more selective and effective therapeutics.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound, delta1 opioid receptor antagonist (ab146142) | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS 864461-31-4 | Tocris Bioscience [tocris.com]

- 5. Tail flick test - Wikipedia [en.wikipedia.org]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. δ-opioid receptor - Wikipedia [en.wikipedia.org]

The Role of BNTX Maleate in Antinociception Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Benzylidenenaltrexone maleate (B1232345) (BNTX maleate) is a potent and selective antagonist of the delta-1 (δ₁) opioid receptor subtype. This selectivity makes it an invaluable pharmacological tool for elucidating the specific roles of δ₁-opioid receptors in various physiological and pathological processes, particularly in the field of antinociception. This technical guide provides an in-depth overview of the core functionalities of this compound in pain research, including its mechanism of action, experimental protocols for its use in preclinical studies, and quantitative data from key antinociceptive assays. Furthermore, this document illustrates the relevant signaling pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding of its application in drug discovery and development.

Introduction

The opioid system, comprising endogenous opioid peptides and their receptors (mu, delta, and kappa), is a critical modulator of nociceptive signaling. The delta-opioid receptors, in particular, have emerged as a promising target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists. The existence of delta-opioid receptor subtypes, namely δ₁ and δ₂, has been proposed, necessitating the development of selective ligands to dissect their individual contributions to pain modulation. This compound has been instrumental in this endeavor, offering researchers a selective tool to antagonize the δ₁-opioid receptor.[1] This guide will explore the utility of this compound in antinociception research.

Mechanism of Action: Selective δ₁-Opioid Receptor Antagonism

This compound exerts its effects by competitively binding to and blocking the δ₁-opioid receptor.[1] This prevents endogenous or exogenous δ₁-opioid receptor agonists from activating the receptor and initiating downstream signaling cascades that would typically lead to an antinociceptive effect. The high selectivity of this compound for the δ₁ subtype over the δ₂ and other opioid receptor subtypes is its most critical feature for research applications.[1]

Signaling Pathway

The activation of δ-opioid receptors, which are G-protein coupled receptors (GPCRs), generally leads to the inhibition of adenylyl cyclase, reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels (activation of K⁺ channels and inhibition of Ca²⁺ channels). This results in hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release, ultimately dampening the transmission of pain signals. By blocking the δ₁-opioid receptor, this compound prevents these downstream effects, thereby inhibiting δ₁-mediated antinociception.

Quantitative Data from Antinociception Studies

The primary application of this compound in antinociception research is to pharmacologically dissect the involvement of the δ₁-opioid receptor in the analgesic effects of various compounds. This is often achieved by determining the median effective dose (ED₅₀) of a δ₁-opioid agonist in the presence and absence of this compound.

Table 1: Effect of this compound on the Antinociceptive Potency of δ-Opioid Agonists in the Mouse Tail-Flick Test

| Agonist (Receptor Selectivity) | Administration Route | ED₅₀ (95% C.I.) nmol/mouse (Control) | ED₅₀ Shift with this compound (s.c.) | Fold Increase in ED₅₀ | Reference |

| DPDPE (δ₁) | Intrathecal (i.t.) | 6.3 (5.2-7.6) | 5.9-fold increase | 5.9 | [1] |

| DELT II (δ₂) | Intrathecal (i.t.) | 6.4 (5.4-7.7) | No significant change | - | [1] |

Table 2: Effect of Intrathecal this compound on the Antinociceptive Potency of δ-Opioid Agonists

| Agonist (Receptor Selectivity) | Administration Route | ED₅₀ (95% C.I.) nmol/mouse (Control) | ED₅₀ Shift with this compound (i.t.) | Fold Increase in ED₅₀ | Reference |

| DPDPE (δ₁) | Intrathecal (i.t.) | 6.3 (5.2-7.6) | 4-fold increase | 4 | [1] |

| DELT II (δ₂) | Intrathecal (i.t.) | 6.4 (5.4-7.7) | No significant change | - | [1] |

These data clearly demonstrate that this compound selectively antagonizes the antinociceptive effects of the δ₁-opioid receptor agonist DPDPE, while having no significant impact on the potency of the δ₂-opioid receptor agonist DELT II.[1] This highlights its utility in distinguishing between the pharmacological effects mediated by these two receptor subtypes.

Experimental Protocols

The following is a generalized protocol for assessing the in vivo antinociceptive effects of δ-opioid agonists and the antagonistic properties of this compound using the tail-flick test in mice.

Animals

-

Male or female mice (e.g., B6C3F1 or CD-1) weighing 20-25 g are commonly used.

-

Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

-

Acclimatize animals to the laboratory environment for at least 2-3 days before testing.

Materials

-

This compound

-

δ₁-opioid agonist (e.g., [D-Pen²,D-Pen⁵]enkephalin - DPDPE)

-

δ₂-opioid agonist (e.g., [D-Ala²]deltorphin II - DELT II)

-

Vehicle (e.g., saline, distilled water, or a small percentage of DMSO in saline)

-

Tail-flick apparatus

-

Syringes and needles for subcutaneous (s.c.) and intrathecal (i.t.) injections

Experimental Workflow

Procedure

-

Baseline Measurement: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the tail and recording the time taken for the mouse to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

Drug Administration:

-

This compound Administration: Administer this compound or vehicle via the desired route (e.g., s.c. or i.t.). A typical dose for systemic administration might be in the range of 1-10 mg/kg. For intrathecal administration, doses are significantly lower.

-

Pre-treatment Time: Allow a specific pre-treatment time for this compound to distribute and bind to its target receptors (e.g., 10-20 minutes).

-

Agonist Administration: Administer the δ-opioid agonist (e.g., DPDPE or DELT II) or vehicle, typically via the intrathecal route for spinal site of action studies.

-

-

Antinociception Testing: At the time of peak effect of the agonist (e.g., 5-10 minutes post-i.t. injection), perform the tail-flick test and record the latency.

-

Data Analysis:

-

Convert the tail-flick latencies to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100

-

Construct dose-response curves for the agonist in the presence and absence of this compound.

-

Calculate the ED₅₀ values from the dose-response curves.

-

Determine the dose ratio by dividing the ED₅₀ of the agonist in the presence of this compound by the ED₅₀ of the agonist alone. This ratio indicates the degree of antagonism.

-

Conclusion